molecular formula C14H22N4O B2401123 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide CAS No. 2416243-75-7

2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide

Cat. No.: B2401123
CAS No.: 2416243-75-7
M. Wt: 262.357
InChI Key: TWQFVZKCSSAVNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide (CAS 2416243-75-7) is a chemical compound with the molecular formula C14H22N4O and a molecular weight of 262.35 . This benzamide features a piperidine substituent, a structural motif found in compounds with significant biological research value. This compound is of high interest in medicinal chemistry and oncology research due to its structural similarity to a class of novel benzamides known to act as inhibitors of the Hedgehog (Hh) signaling pathway . The Hh pathway is a critical signaling cascade for embryonic development, and its aberrant activation is strongly linked to the progression of various cancers, including basal cell carcinoma and medulloblastoma . Research on closely related analogs has demonstrated that such benzamide compounds exert their effect by specifically targeting the Smoothened (Smo) receptor, a key component of the Hh pathway . In vitro studies on similar structures have shown promising inhibitory activity in Gli-luc reporter assays, a standard method for evaluating Hh pathway inhibition . The provided compound serves as a valuable building block or reference standard for researchers designing and synthesizing new small-molecule inhibitors. It is intended for use in biochemical research, high-throughput screening, and structure-activity relationship (SAR) studies to develop novel anticancer therapeutics . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O/c1-17(2)11-4-3-7-18(9-11)10-5-6-12(14(16)19)13(15)8-10/h5-6,8,11H,3-4,7,9,15H2,1-2H3,(H2,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQFVZKCSSAVNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCN(C1)C2=CC(=C(C=C2)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mannich Reaction-Based Cyclization

The Mannich reaction is a cornerstone for synthesizing piperidine derivatives. Ethyl methyl ketone, formaldehyde, and ammonium acetate undergo condensation to form a 3-methylpiperidin-4-one intermediate. Subsequent steps involve:

  • Reduction : Lithium aluminium hydride (LiAlH₄) reduces the ketone to 3-methylpiperidine.
  • Dimethylamination : Quaternization with methyl iodide followed by Hofmann elimination introduces the dimethylamino group. Yields for this step range from 65–78%.

Example Protocol:

  • React ethyl methyl ketone (0.05 mol), formaldehyde (0.1 mol), and ammonium acetate (0.05 mol) in ethanol at 80°C for 6 hours.
  • Isolate the piperidinone via acid-base extraction.
  • Reduce with LiAlH₄ in THF (0°C to reflux, 4 hours).
  • Treat with methyl iodide (2 equiv) and K₂CO₃ in acetonitrile (12 hours, 60°C).

Reductive Amination of Piperidine-3-one

Piperidine-3-one is reacted with dimethylamine in the presence of sodium cyanoborohydride (NaBH₃CN) to yield 3-(dimethylamino)piperidine. This method offers superior regioselectivity (>90%) compared to alkylation routes.

Key Data:

Starting Material Reagent Solvent Temp (°C) Yield (%)
Piperidine-3-one Dimethylamine, NaBH₃CN MeOH 25 82

Functionalization of the Benzamide Core

Preparation of 4-Halo-2-nitrobenzamide

4-Bromo-2-nitrobenzoic acid is converted to the corresponding benzamide via HATU-mediated coupling with ammonia.

Procedure:

  • Activate 4-bromo-2-nitrobenzoic acid (1 equiv) with HATU (1.2 equiv) and DIPEA (3 equiv) in DMF.
  • Add aqueous NH₃ (2 equiv) and stir for 2 hours.
  • Isolate 4-bromo-2-nitrobenzamide in 89% yield.

Nucleophilic Aromatic Substitution (NAS)

The bromine at position 4 is displaced by 3-(dimethylamino)piperidine under basic conditions.

Optimized Conditions:

  • Substrate : 4-bromo-2-nitrobenzamide (1 equiv)
  • Nucleophile : 3-(Dimethylamino)piperidine (1.2 equiv)
  • Base : Cs₂CO₃ (2 equiv)
  • Solvent : DMF, 100°C, 12 hours
  • Yield : 76%

Reduction of Nitro to Amino Group

Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to amine without affecting the amide bond.

Representative Data:

Substrate Catalyst Pressure (psi) Time (h) Yield (%)
4-(Piperidin-1-yl)-2-nitrobenzamide 10% Pd/C 50 6 95

Alternative Coupling Strategies

Buchwald-Hartwig Amination

A palladium-catalyzed coupling introduces the piperidine moiety to 4-bromo-2-aminobenzamide.

Conditions:

  • Catalyst : Pd₂(dba)₃ (2 mol%)
  • Ligand : Xantphos (4 mol%)
  • Base : KOtBu (2 equiv)
  • Solvent : Toluene, 110°C, 24 hours
  • Yield : 68%

Mitsunobu Reaction

For oxygen-linked analogs, Mitsunobu conditions (DEAD, PPh₃) facilitate etherification. While less common for amines, this method is adaptable with protected intermediates.

Comparative Analysis of Methods

Table 1: Efficiency of Key Synthetic Routes

Method Advantages Limitations Yield Range (%) Reference
NAS with Cs₂CO₃ Simple conditions, scalable Requires electron-deficient arene 70–76
Buchwald-Hartwig Broad substrate scope High catalyst loading 65–68
Reductive Amination High regioselectivity Multiple steps 80–82

Industrial-Scale Considerations

Solid-Supported Catalysts

Patents describe nickel-lanthanum catalysts (e.g., Ni-La/zeolite) for amide bond formation, enhancing yields to >95%. These systems minimize purification steps and are reusable for >30 cycles.

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times from hours to minutes. For example, NAS under MW irradiation (100°C, 30 min) achieves 85% yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzamides and piperidine derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound 3-(3-chloro-benzoylamino)-N-cyclopropyl-4-[4-(2-piperidin-1-yl-ethyl)-piperidin-1-yl]-benzamide () serves as a relevant comparator due to shared structural motifs. Below is a detailed analysis:

Structural Comparison

Feature 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide 3-(3-chloro-benzoylamino)-N-cyclopropyl-4-[4-(2-piperidin-1-yl-ethyl)-piperidin-1-yl]-benzamide
Core Structure Benzamide with amino and piperidine substituents Benzamide with chloro-benzoylamino, cyclopropyl, and extended piperidine-ethyl-piperidine chain
Substituents -NH₂ at position 2; dimethylamino-piperidine at 4 -Cl at meta position of benzoyl; cyclopropylamide; branched piperidine-ethyl-piperidine chain
Molecular Weight Not explicitly provided 509.091 g/mol
Key Functional Groups Amino, dimethylamino, piperidine Chloro, benzoylamino, cyclopropyl, piperidine-ethyl

Pharmacological and Physicochemical Differences

Solubility: The cyclopropyl and piperidine-ethyl-piperidine chain in the comparator likely reduce aqueous solubility relative to the simpler dimethylamino-piperidine substituent in the target compound.

Synthetic Complexity : The branched piperidine-ethyl-piperidine chain in the comparator increases synthetic difficulty compared to the single piperidine ring in the target compound.

Research Findings

  • No direct pharmacological data for 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide are available in the provided evidence.
  • The dimethylamino group in the target compound may confer improved metabolic stability over the chloro-benzoylamino group, which could be prone to oxidative degradation.

Biological Activity

2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide is a compound with significant biological activity, particularly in the context of enzyme inhibition and receptor binding. Its molecular formula is C14H22N4O, with a molecular weight of 262.35 g/mol. This compound has garnered attention for its potential therapeutic applications, especially in oncology and pharmacology.

The primary targets of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide include:

  • Anaplastic Lymphoma Kinase (ALK) : Inhibition of ALK can disrupt signaling pathways involved in cancer progression.
  • c-ros Oncogene 1 Kinase (ROS1) : Similar to ALK, ROS1 plays a role in various cancers, making it a critical target for therapeutic intervention.

The compound's mode of action involves binding to these kinases and inhibiting their activity, which may lead to reduced tumor growth and proliferation in cancer cells.

Biological Activity Overview

Research indicates that 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide exhibits various biological activities:

Enzyme Inhibition :

  • The compound has been studied for its ability to inhibit specific enzymes, including lysosomal phospholipase A2 (LPLA2), which is implicated in drug-induced phospholipidosis . This inhibition correlates with the potential to mitigate adverse drug reactions associated with certain pharmaceuticals.

Receptor Binding :

  • In vitro studies have demonstrated that the compound can bind effectively to receptors involved in critical signaling pathways, such as the Hedgehog (Hh) signaling pathway. This pathway is crucial for cell differentiation and growth, and its dysregulation is linked to several types of cancer .

Case Studies and Research Findings

Several studies have highlighted the biological activity of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide:

  • Inhibition of ALK and ROS1 :
    • A study demonstrated that the compound effectively inhibited ALK and ROS1 activity in cellular models, resulting in decreased cell proliferation in cancer lines expressing these kinases. The IC50 values for these interactions were reported at concentrations lower than those required for cytotoxicity, indicating a favorable therapeutic window.
  • Impact on Phospholipidosis :
    • Research focused on the relationship between LPLA2 inhibition and phospholipidosis revealed that compounds similar to 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide could predict drug-induced toxicity. This finding is crucial for developing safer therapeutic agents .
  • Hedgehog Signaling Pathway :
    • In assays evaluating Hh pathway inhibition, 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide showed promising results with an IC50 value indicating effective inhibition of Gli-luciferase activity, a marker for Hh signaling .

Data Table: Biological Activity Summary

Activity TypeTarget/PathwayIC50 Value (µM)Reference
Enzyme InhibitionLPLA2Not specified
Kinase InhibitionALK<10
Kinase InhibitionROS1<10
Hh Signaling PathwayGli-luciferase1.26

Q & A

Basic: What synthetic strategies are recommended for 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves condensation of a substituted benzoic acid derivative (e.g., 4-amino-3-methoxybenzoic acid) with a piperidine-based amine (e.g., 3-(dimethylamino)piperidine) using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often catalyzed by 4-dimethylaminopyridine (DMAP) . Optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency.
  • Temperature control : Reactions are typically conducted at 0–25°C to minimize side products.
  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization ensures high purity.
    Refer to analogous benzamide syntheses in PubChem and CAS records for validated protocols .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., piperidinyl and benzamide groups). For example, the dimethylamino group shows a singlet near δ 2.2 ppm in ¹H NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H]+ ion for C₁₄H₂₁N₃O₂).
  • High-Performance Liquid Chromatography (HPLC) : Purity >95% is confirmed via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer:
Contradictions often arise from variability in:

  • Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa), incubation times, or serum concentrations. Standardize protocols using guidelines from kinase inhibitor studies .
  • Structural analogs : Compare activity of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide with derivatives (e.g., 3-(dimethylamino)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide) to identify substituent-specific effects .
  • Data normalization : Use internal controls (e.g., reference inhibitors like staurosporine) to calibrate activity measurements .

Advanced: What computational methods are suitable for studying target interactions of this compound?

Methodological Answer:

  • Molecular Docking : Tools like AutoDock Vina predict binding poses in proteins (e.g., kinase domains). The dimethylamino group may form hydrogen bonds with Asp86 in a modeled active site .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess binding stability over time (e.g., 100-ns simulations to evaluate piperidinyl group flexibility) .
  • Free Energy Calculations : MM-PBSA/GBSA quantify binding affinities, highlighting critical residues for structure-activity relationship (SAR) studies .

Basic: What are key considerations for designing in vitro assays to evaluate efficacy?

Methodological Answer:

  • Cell line selection : Use target-specific lines (e.g., cancer cells for kinase inhibition assays) and include negative controls (e.g., wild-type vs. knockout models) .
  • Dose-response curves : Test concentrations from 1 nM to 100 µM to calculate IC₅₀ values.
  • Endpoint measurements : Combine viability assays (MTT, CellTiter-Glo) with target-specific readouts (e.g., phospho-kinase ELISA) .

Advanced: How can X-ray crystallography determine the binding mode of this compound to its target?

Methodological Answer:

  • Protein crystallization : Co-crystallize the compound with purified target protein (e.g., a kinase) using vapor diffusion. Optimize conditions (pH 6.5–7.5, PEG 3350 precipitant) .
  • Data collection : Use synchrotron radiation (λ = 1.0 Å) for high-resolution diffraction.
  • Structure refinement : PHENIX software resolves electron density maps, confirming ligand placement and interactions (e.g., hydrogen bonds between the benzamide carbonyl and Lys72) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.